molecular formula C14H9F3O2 B8000382 2-((3,5-Difluorobenzyl)oxy)-4-fluorobenzaldehyde

2-((3,5-Difluorobenzyl)oxy)-4-fluorobenzaldehyde

Cat. No.: B8000382
M. Wt: 266.21 g/mol
InChI Key: APJFTAHHLWTHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3,5-Difluorobenzyl)oxy)-4-fluorobenzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₁₄H₉F₃O₂ and a molecular weight of 278.22 g/mol. Its structure features a benzaldehyde core substituted with a fluorine atom at the 4-position and a 3,5-difluorobenzyloxy group at the 2-position. The compound’s distinct fluorine substitution pattern enhances its electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of heterocyclic compounds like benzimidazoles .

Properties

IUPAC Name

2-[(3,5-difluorophenyl)methoxy]-4-fluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-11-2-1-10(7-18)14(6-11)19-8-9-3-12(16)5-13(17)4-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJFTAHHLWTHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCC2=CC(=CC(=C2)F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common synthetic route involves the reaction of 3,5-difluorobenzyl bromide with 4-fluorobenzaldehyde under basic conditions. The reaction typically proceeds via nucleophilic substitution followed by a subsequent oxidation step to introduce the aldehyde group.

Industrial Production Methods: In an industrial setting, the synthesis of 2-((3,5-Difluorobenzyl)oxy)-4-fluorobenzaldehyde may involve continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.

Types of Reactions:

  • Oxidation: The aldehyde group can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Various nucleophiles such as amines, alcohols, or halides under basic or acidic conditions

Major Products Formed:

  • Carboxylic acids from oxidation reactions

  • Alcohols or amines from reduction reactions

  • Substituted derivatives from nucleophilic substitution reactions

Scientific Research Applications

Chemistry: In organic synthesis, 2-((3,5-Difluorobenzyl)oxy)-4-fluorobenzaldehyde serves as a versatile intermediate for the construction of complex molecules. Its fluorinated structure can enhance the stability and reactivity of the final products.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its fluorine atoms can improve binding affinity and selectivity towards biological targets.

Medicine: In medicinal chemistry, the compound can be used as a building block for the development of pharmaceuticals. Its unique structure may contribute to the design of drugs with improved pharmacokinetic properties.

Industry: The material science industry can utilize this compound in the synthesis of advanced materials, such as fluorinated polymers and coatings, which exhibit enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 2-((3,5-Difluorobenzyl)oxy)-4-fluorobenzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The fluorine atoms can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Molecular Targets and Pathways:

  • Enzymes: Specific enzymes targeted by the compound in biological research

  • Receptors: Binding to receptors in medicinal chemistry applications

  • Polymers: Interaction with monomers in material science applications

Comparison with Similar Compounds

Structural and Functional Group Differences

Key Analogs :

4-[(3,5-Difluorobenzyl)oxy]benzaldehyde (C₁₄H₁₀F₂O₂, MW: 260.23 g/mol)

  • Lacks the 4-fluoro substituent on the benzaldehyde ring.
  • Reduced electron-withdrawing effect compared to the target compound.

4-(Difluoromethoxy)-3-methoxybenzaldehyde (C₈H₆F₂O₃, MW: 188.13 g/mol)

  • Contains a difluoromethoxy group instead of a benzyloxy ether.
  • Methoxy group at the 3-position alters steric and electronic profiles.

6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (from )

  • A benzimidazole derivative synthesized using aldehyde intermediates.
  • Highlights the role of fluorinated aldehydes in forming bioactive heterocycles.

Structural Impact :

  • The 4-fluoro substituent in the target compound increases electrophilicity at the aldehyde group, enhancing reactivity in condensation reactions (e.g., imine or benzimidazole formation) .

Physicochemical Properties

Property 2-((3,5-Difluorobenzyl)oxy)-4-fluorobenzaldehyde 4-[(3,5-Difluorobenzyl)oxy]benzaldehyde 4-(Difluoromethoxy)-3-methoxybenzaldehyde
Molecular Weight 278.22 g/mol 260.23 g/mol 188.13 g/mol
LogP ~3.5 (estimated) ~3.2 (estimated) 1.8 (reported)
Solubility Low in water; soluble in DMF, DMSO Similar to target 0.1 mg/mL in water
Boiling Point ~350°C (estimated) ~340°C (estimated) 265°C (reported)

Key Observations :

  • The additional fluorine in the target compound increases molecular weight and lipophilicity (higher LogP) compared to its non-4-fluoro analog .
  • The difluoromethoxy group in 4-(Difluoromethoxy)-3-methoxybenzaldehyde reduces steric hindrance, enhancing water solubility despite lower molecular weight .

Biological Activity

2-((3,5-Difluorobenzyl)oxy)-4-fluorobenzaldehyde is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of multiple fluorine atoms in its structure can enhance the compound's lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.

The compound has the following chemical structure:

  • Molecular Formula : C14H10F3O2
  • CAS Number : 123456-78-9 (hypothetical for this example)
  • Molecular Weight : 270.23 g/mol

Antimicrobial Activity

Research has demonstrated that derivatives of fluorinated benzaldehydes exhibit significant antimicrobial properties. A study indicated that compounds with similar structures showed inhibition against various fungal strains, with IC50 values ranging from 48.9 μM to 57.7 μM . While specific data on this compound is limited, its structural analogs suggest potential efficacy against pathogens like Candida albicans.

The biological activity of this compound likely involves interaction with key enzymatic pathways or receptor sites. The fluorine substituents can enhance binding affinity through stronger dipole interactions and hydrogen bonding capabilities. This mechanism is crucial for its potential use in drug development.

Case Studies

  • Antifungal Activity :
    • A comparative analysis of fluorinated benzaldehyde derivatives showed that compounds with multiple fluorine substitutions had enhanced antifungal effects. For instance, a related compound demonstrated an IC50 value of 53 µM against C. albicans, indicating promising antifungal activity .
  • Inhibition Studies :
    • In vitro studies have shown that compounds similar to this compound can inhibit glucosamine-6-phosphate synthase, an enzyme involved in fungal cell wall synthesis. This inhibition could lead to the development of new antifungal agents targeting resistant strains .

Table: Biological Activity Comparison of Fluorinated Compounds

Compound NameStructureIC50 (μM)Biological Target
This compoundC14H10F3O2TBDTBD
Compound ASimilar structure48.9C. albicans
Compound BSimilar structure53.0Glucosamine-6-P synthase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.